molecular formula C8H18N2 B11755507 (1-Cyclohexylethyl)hydrazine CAS No. 13324-55-5

(1-Cyclohexylethyl)hydrazine

Cat. No.: B11755507
CAS No.: 13324-55-5
M. Wt: 142.24 g/mol
InChI Key: RUKUORIYNWXLFZ-UHFFFAOYSA-N
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Description

(1-Cyclohexylethyl)hydrazine: is an organic compound with the molecular formula C8H18N2 It is a hydrazine derivative, characterized by the presence of a cyclohexyl group attached to the ethyl chain, which is further bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylethyl)hydrazine typically involves the reaction of cyclohexyl ethyl ketone with hydrazine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is usually catalyzed by an acid, such as glacial acetic acid, to facilitate the formation of the hydrazone intermediate, which is then reduced to yield the desired hydrazine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (1-Cyclohexylethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of azines or other nitrogenous compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydrazine derivatives.

Mechanism of Action

The mechanism of action of (1-Cyclohexylethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, including the modulation of metabolic pathways and cellular signaling .

Comparison with Similar Compounds

    Hydrazine: A simpler hydrazine derivative with a broader range of applications but higher toxicity.

    Phenylhydrazine: Another hydrazine derivative used in organic synthesis and medicinal chemistry.

    Isonicotinic Hydrazide: A hydrazine derivative with significant applications in the treatment of tuberculosis.

Uniqueness: (1-Cyclohexylethyl)hydrazine is unique due to its cyclohexyl group, which imparts specific steric and electronic properties, making it suitable for selective reactions and applications in various fields .

Properties

CAS No.

13324-55-5

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-cyclohexylethylhydrazine

InChI

InChI=1S/C8H18N2/c1-7(10-9)8-5-3-2-4-6-8/h7-8,10H,2-6,9H2,1H3

InChI Key

RUKUORIYNWXLFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)NN

Origin of Product

United States

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